Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride
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Overview
Description
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes multiple functional groups such as amides, chlorobenzoyl, and imidazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a chlorobenzoyl derivative with an imidazole compound under basic conditions.
Amidation: The intermediate product undergoes amidation with acetamide derivatives to form the final compound.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amine derivatives.
Scientific Research Applications
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler amide derivative with different chemical properties.
N-(4-chlorobenzoyl)acetamide: Shares some structural similarities but lacks the imidazole and thioether groups.
N-methylacetamide: Another related compound with distinct functional groups.
Uniqueness
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride is unique due to its complex structure, which imparts specific chemical and biological properties
Properties
CAS No. |
128453-33-8 |
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Molecular Formula |
C20H20Cl3N3O2S |
Molecular Weight |
472.8 g/mol |
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methyl-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]acetamide;hydrochloride |
InChI |
InChI=1S/C20H19Cl2N3O2S.ClH/c1-24-10-9-23-20(24)28-12-18(26)25(2)17-8-7-13(21)11-15(17)19(27)14-5-3-4-6-16(14)22;/h3-8,11H,9-10,12H2,1-2H3;1H |
InChI Key |
ZRSPPOWTAGUWLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1SCC(=O)N(C)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl |
Origin of Product |
United States |
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